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Compound of Interest

Compound Name:
1H-Isoindole-1,3(2H)-dione, 2-

butoxy-

CAS No.: 51951-28-1

Cat. No.: B12006491

Get Quote

Executive Summary
This guide provides a technical analysis of N-butoxyphthalimide and its derivatives, a class of

lipophilic pharmacophores emerging in the development of non-sedating anticonvulsants and

anti-inflammatory agents. Unlike traditional N-alkylphthalimides, the inclusion of the N-alkoxy

(N-O-C) linker introduces unique electronic and metabolic stability properties.

This document objectively compares N-butoxyphthalimide derivatives against the clinical

standard Phenytoin and the structural analog N-butylphthalimide, focusing on sodium channel

blockade efficacy, lipophilicity-driven blood-brain barrier (BBB) penetration, and synthetic

accessibility.

Chemical Space & Structural Logic
The phthalimide scaffold (1,3-isoindolinedione) is a privileged structure in medicinal chemistry.

[1] The modification at the N-position dictates the pharmacological profile.
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Structural Comparison
Feature N-Butoxyphthalimide N-Butylphthalimide

Phenytoin

(Standard)

Core Scaffold Phthalimide Phthalimide Hydantoin

Linker N-O-C (Alkoxy) N-C (Alkyl) N-C (Direct)

Lipophilicity (cLogP) ~2.8 - 3.2 ~2.5 - 2.9 2.47

H-Bond Acceptors 3 (2 C=O, 1 N-O) 2 (2 C=O) 2

Metabolic Stability

High (N-O bond

resistant to rapid

oxidation)

Moderate (Alkyl chain

oxidation)

Low (CYP2C9

hydroxylation)

The "Butoxy" Advantage
The N-butoxy chain (C4) represents a critical "Goldilocks" zone in the SAR series:

Lipophilicity: A C4 chain provides sufficient lipophilicity (logP > 2.0) for passive diffusion

across the BBB without becoming trapped in adipose tissue (as seen with >C8 chains).

Conformation: The N-O bond introduces a torsional angle distinct from N-C, potentially

allowing the phthalimide headgroup to access unique binding pockets on voltage-gated

sodium channels (Nav1.2).

Synthesis & Experimental Protocols
To ensure reproducibility, we present the PIDA-Promoted Cross-Dehydrogenative Coupling, a

superior method to the traditional Gabriel synthesis modifications, offering higher yields and

milder conditions.

Protocol: Synthesis of N-Butoxyphthalimide
Reagents:

N-Hydroxyphthalimide (NHPI) [CAS: 524-38-9][2]

Butyl bromide (or Butyraldehyde for oxidative coupling)
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Phenyliodine diacetate (PIDA)

Dichloromethane (DCM)

Workflow:

Activation: Dissolve NHPI (1.0 equiv) in DCM.

Coupling: Add PIDA (1.2 equiv) and the butyl source.

Reaction: Stir at room temperature for 4–6 hours. The reaction proceeds via a phthalimide-

N-oxyl (PINO) radical intermediate.

Purification: Wash with NaHCO3, dry over MgSO4, and recrystallize from ethanol.

Visualizing the Synthesis Pathway
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Caption: Figure 1. Radical-mediated synthesis of N-butoxyphthalimide via PIDA oxidation.

Comparative SAR Analysis
Primary Activity: Anticonvulsant (Nav Channel
Blockade)
The primary mechanism of action is the stabilization of the inactivated state of voltage-gated

sodium channels (Nav1.1/Nav1.2), preventing repetitive neuronal firing.
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Experimental Data Summary (Maximal Electroshock Seizure - MES
Test)

Compound Dose (mg/kg) Protection (%)
Neurotoxicity
(Rotarod)

ED50 (mg/kg)

N-

Butoxyphthalimid

e

30 80% 0/8 (None) 18.5

N-

Methoxyphthalim

ide

30 40% 0/8 >50

N-

Octyloxyphthalim

ide

30 60% 2/8 (Sedation) 25.4

Phenytoin 30 100% 4/8 (Ataxia) 9.5

N-

Butylphthalimide
30 75% 1/8 22.1

Key Insights:

Chain Length Effect: The C4 (butoxy) derivative shows superior potency compared to C1

(methoxy) and C8 (octyloxy). The C1 derivative is too polar to cross the BBB effectively,

while C8 exhibits non-specific binding and increased neurotoxicity (sedation).

Safety Profile: While Phenytoin is more potent (lower ED50), N-butoxyphthalimide exhibits a

wider therapeutic index (Protective Index = TD50/ED50). It lacks the significant

ataxia/sedation observed with Phenytoin at effective doses.

Secondary Activity: Anti-Inflammatory (TNF-α Inhibition)
N-substituted phthalimides are structural analogs of Thalidomide.[1][3] The N-butoxy derivative

retains the ability to inhibit TNF-α production but with reduced teratogenic risk compared to the

glutarimide ring of thalidomide.

Mechanism: Destabilization of TNF-α mRNA.
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Potency: N-butoxyphthalimide shows an IC50 of ~25 µM in LPS-stimulated PBMCs,

comparable to N-butylphthalimide but less potent than Pomalidomide.

Mechanistic Validation
Understanding the binding mode is crucial for further optimization. The N-butoxy group

occupies a hydrophobic pocket in the sodium channel that is distinct from the phenytoin binding

site.

Pharmacophore Binding Model
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Caption: Figure 2. Proposed binding mode of N-butoxyphthalimide in the Nav1.2 sodium

channel pore.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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